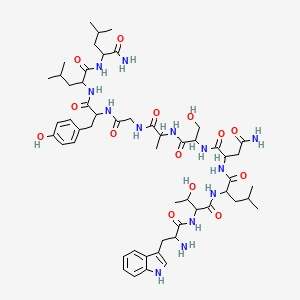
4-(4-Methoxy-phenylethynyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-phenylethynyl)-benzoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenylethynyl moiety, which is further connected to a benzoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-bromobenzoic acid.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-methoxyphenylacetylene with 4-bromobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methoxy-phenylethynyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylethynyl moiety can be reduced to form a phenylethyl group.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-(4-Methoxy-phenyl)-benzoic acid.
Reduction: Formation of 4-(4-Methoxy-phenylethyl)-benzoic acid.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(4-Methoxy-phenylethynyl)-benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxy-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylethynyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylacetic acid
- 4-Methoxybenzoic acid
- 4-Methoxyphenylboronic acid
Comparison:
- 4-Methoxyphenylacetic acid: Similar in having a methoxy group and a phenyl ring, but differs in the presence of an acetic acid moiety instead of a phenylethynyl group.
- 4-Methoxybenzoic acid: Shares the benzoic acid structure with a methoxy group, but lacks the phenylethynyl moiety.
- 4-Methoxyphenylboronic acid: Contains a methoxy group and a phenyl ring, but has a boronic acid group instead of a benzoic acid structure.
Uniqueness: 4-(4-Methoxy-phenylethynyl)-benzoic acid is unique due to the presence of both a methoxy group and a phenylethynyl moiety attached to a benzoic acid structure, which imparts distinct chemical and physical properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3,(H,17,18) |
Clé InChI |
XPGDOEMLMDQPGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)

![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)


![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)

![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)



![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)
